3,5-Dimethoxy-2-nitroaniline

Description

Chemical Structure and Properties

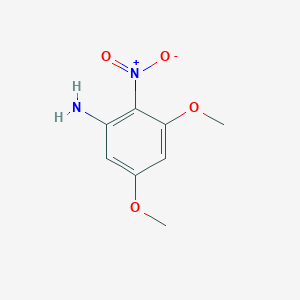

3,5-Dimethoxy-2-nitroaniline (C₈H₁₀N₂O₄) is a nitroaromatic compound characterized by two methoxy groups at the 3- and 5-positions and a nitro group at the 2-position of the aniline backbone. Key properties include:

- Molecular formula: C₈H₁₀N₂O₄ (Calcd: C, 48.5%; H, 5.1%; N, 14.1%; Found: C, 48.8%; H, 5.1%; N, 14.0%) .

- Mass spectrum: Prominent M+1 peak at m/z 299 (100%) and M+2 at m/z 300 (20%) .

- Synthesis: Prepared via refluxing 2-nitroformanilide derivatives in Claisen’s base, followed by catalytic hydrogenation using Pd/C and hydrazine monohydrate .

Applications

Primarily used as an intermediate in synthesizing benzimidazoles and bisbenzimidazoles, which are critical in medicinal chemistry and materials science .

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

3,5-dimethoxy-2-nitroaniline |

InChI |

InChI=1S/C8H10N2O4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,9H2,1-2H3 |

InChI Key |

GWHSFLQGVWEJAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

3-Nitroaniline (C₆H₆N₂O₂)

- Structure : Lacks methoxy groups, with a single nitro group at the 3-position.

- Properties : Lower molecular weight (138.12 g/mol) and simpler synthesis (direct nitration of aniline).

- Applications : Standard reagent for environmental analysis .

- Key Difference : Reduced steric hindrance and electron-donating groups compared to 3,5-Dimethoxy-2-nitroaniline, leading to higher solubility but lower thermal stability .

4-Nitroaniline (C₆H₆N₂O₂)

- Reactivity : Undergoes faster electrophilic substitution due to para-directing nitro group.

- Applications : Widely used as a dye intermediate and analytical standard .

2,6-Dichloro-3,5-dimethoxyaniline (C₈H₉Cl₂NO₂)

Reactivity in Reduction Reactions

- This compound: Reduced to 1,2-diamino-3,5-dimethoxybenzene using Pd/C and hydrazine, critical for benzimidazole formation .

- Nitroanilines (3- and 4-isomers): Reduced with SnCl₂·2H₂O under acidic conditions to form diaminobenzenes, but lack methoxy groups, leading to less stable intermediates .

Electronic and Steric Effects

- Methoxy Groups : Electron-donating methoxy groups in this compound deactivate the aromatic ring toward electrophilic substitution but stabilize intermediates via resonance .

- Chloro vs. Nitro Groups : Chloro substituents (e.g., in 2,6-Dichloro-3,5-dimethoxyaniline) increase electrophilicity but reduce hydrogen-bonding capacity compared to nitro groups .

Research Findings and Implications

- Synthetic Utility : this compound’s methoxy groups enable regioselective functionalization, making it superior to simpler nitroanilines in complex heterocycle synthesis .

- Industrial Relevance : Compounds like 4-nitroaniline are preferred for high-volume applications (e.g., dyes), while this compound is niche but critical in advanced medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.